Zolpidem Carboxylic Acid

描述

Zolpidem Carboxylic Acid, also known as zolpidem phenyl-4-carboxylic acid, is a major metabolite of zolpidem, a widely prescribed hypnotic medication used to treat insomnia. Zolpidem is marketed under the brand name Ambien and is known for its rapid onset of action and short half-life. The primary metabolic pathway of zolpidem involves side chain oxidation and phenolic hydroxylation, leading to the formation of this compound .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Zolpidem Carboxylic Acid typically involves the oxidation of zolpidem. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the oxidation of the methyl group on the phenyl ring of zolpidem to form the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method utilizes microwave irradiation to accelerate the oxidation process, resulting in higher purity and yield of the final product .

化学反应分析

Types of Reactions: Zolpidem Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed:

Oxidation: More oxidized derivatives of this compound.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Ester or amide derivatives.

科学研究应用

Clinical Toxicology

ZCA plays a crucial role in clinical toxicology, particularly in drug monitoring and detection methods.

-

Detection in Biological Samples:

A study demonstrated a method for detecting ZCA in urine samples using gas chromatography-mass spectrometry (GC-MS). The method allows for the identification of ZCA at concentrations as low as 2 ng/mL, making it useful for forensic investigations where zolpidem's detection is critical due to its extensive metabolism . -

Pharmacokinetics:

Research indicates that ZCA can be detected in urine for up to 72 hours post-ingestion of zolpidem. This prolonged detection window is beneficial for monitoring compliance in patients prescribed zolpidem .

Forensic Science

ZCA's importance extends to forensic science, particularly in cases involving drug-facilitated crimes.

-

Case Studies:

In a notable case of fatal zolpidem poisoning due to intravenous administration, the postmortem distribution of zolpidem and ZCA was analyzed across various biological matrices. The results showed significantly elevated levels of both substances, providing insights into the circumstances surrounding the death . -

Hair Analysis:

Advanced analytical techniques have been developed to detect ZCA in hair samples. A sensitive LC-MS/MS method was established to identify picogram levels of ZCA, enhancing the capabilities of forensic investigations .

Pharmacokinetic Profiling

Understanding the pharmacokinetics of zolpidem and its metabolites is essential for therapeutic monitoring.

-

Urinary Metabolite Monitoring:

A study highlighted that monitoring ZCA in urine could yield higher positivity rates compared to direct zolpidem detection. This is particularly relevant for patients undergoing chronic pain management or those with insomnia . -

Metabolite Concentration Analysis:

Research has shown that ZCA concentrations can vary significantly based on dosage and individual metabolism. Regular monitoring can aid in adjusting dosages for optimal therapeutic effects while minimizing risks .

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Clinical Toxicology | GC-MS for urine analysis | Detection limit: 2 ng/mL; ZCA detectable for up to 72 hours |

| Forensic Science | LC-MS/MS for hair analysis | Sensitive detection of picogram levels; useful in criminal cases |

| Pharmacokinetic Profiling | Urinary metabolite monitoring | Higher positivity rates for ZCA compared to zolpidem |

Case Studies

-

Drug-Facilitated Sexual Assaults:

A method was developed to identify ZCA in urine from alleged drug-facilitated sexual assault cases, demonstrating its utility in legal contexts . -

Fatal Poisoning Analysis:

The analysis of a fatal case involving intravenous zolpidem revealed significant concentrations of both zolpidem and ZCA, underscoring the importance of metabolite profiling in forensic investigations .

作用机制

Zolpidem Carboxylic Acid exerts its effects primarily through its role as a metabolite of zolpidem. Zolpidem itself is an imidazopyridine hypnotic that enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by selectively agonizing the benzodiazepine-1 receptor. This results in increased chloride conductance, neuronal hyperpolarization, inhibition of action potentials, and decreased neuronal excitability, leading to sedative and hypnotic effects .

相似化合物的比较

Zolpidem: The parent compound, used as a hypnotic medication.

Zolpidem Tartrate: A salt form of zolpidem used for its improved solubility and bioavailability.

Zolpidem Phenyl-4-Carboxylic Acid: Another metabolite of zolpidem with similar properties.

Uniqueness: Zolpidem Carboxylic Acid is unique due to its specific role as a major metabolite of zolpidem. It is more prevalent in biological samples compared to unchanged zolpidem, making it a valuable marker for drug monitoring and compliance testing .

生物活性

Zolpidem carboxylic acid (ZCA) is a significant metabolite of zolpidem, a widely prescribed hypnotic agent used primarily for the treatment of insomnia. Understanding the biological activity of ZCA is crucial for evaluating its pharmacological effects, safety profile, and potential clinical applications. This article provides a comprehensive overview of ZCA's biological activity, including pharmacokinetics, toxicological data, and case studies.

Pharmacokinetics of this compound

ZCA is primarily formed through the metabolism of zolpidem in the liver. The pharmacokinetic profile of ZCA has been studied in various contexts:

- Absorption and Distribution : ZCA can be detected in oral fluids shortly after the administration of zolpidem. Studies indicate that both zolpidem and ZCA are rapidly eliminated from the body, with half-lives of approximately 2.77 hours for zolpidem and 5.11 hours for ZCA .

- Concentration Levels : In a study involving chronic pain patients, ZCA was detected in 50.3% of urine specimens, highlighting its prevalence as a metabolite compared to zolpidem itself, which was found in only 22.9% of cases . This suggests that measuring ZCA can improve compliance detection in clinical settings.

Biological Activity

ZCA exhibits several biological activities that are relevant to its pharmacological profile:

- GABA Receptor Interaction : Zolpidem acts as a GABAA receptor agonist, enhancing GABAergic transmission in the central nervous system. Although ZCA's direct action on GABAA receptors is less understood, it is hypothesized that it may share similar properties due to its structural relationship with zolpidem .

- Sedative Effects : The sedative properties of zolpidem are primarily attributed to its action on the alpha-1 subunit of the GABAA receptor. Given that ZCA is a metabolite of zolpidem, it may retain some sedative effects, although these effects are likely weaker than those of the parent compound .

Toxicological Considerations

The safety profile of ZCA has been assessed through various studies:

Table 1: Pharmacokinetic Parameters of Zolpidem and this compound

| Parameter | Zolpidem | This compound |

|---|---|---|

| Half-Life | 2.77 ± 0.71 hours | 5.11 ± 0.67 hours |

| Peak Concentration (Cmax) | 36.73 ± 10.89 ng/mL | Not specified |

| Detection Time (Oral Fluid) | 1 hour | 1 hour |

| Elimination Rate | Rapid | Rapid |

Case Study Summary

A comprehensive analysis was conducted on urine samples from chronic pain patients to assess compliance with zolpidem prescriptions:

- Total Samples Analyzed : 3,142

- Zolpidem Detected : 720 specimens (22.9%)

- ZCA Detected : 1,579 specimens (50.3%)

- ZCA Without Parent Drug : 864 specimens indicating isolated metabolic detection.

属性

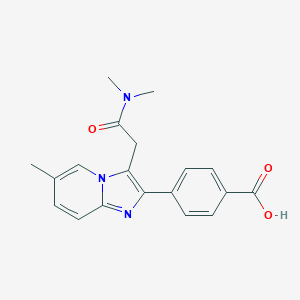

IUPAC Name |

4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZONDEFBLTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148941 | |

| Record name | Zolpidem carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-65-6 | |

| Record name | Zolpidem carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolpidem carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLPIDEM CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGV9R9660K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。